molecular formula C24H38O4 B1436962 (R)-4-((3R,5R,8S,10S,12S,13R,14S,17R)-3,12-Dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,10,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid CAS No. 24637-46-5

(R)-4-((3R,5R,8S,10S,12S,13R,14S,17R)-3,12-Dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,10,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid

Cat. No. B1436962
CAS RN: 24637-46-5
M. Wt: 390.6 g/mol
InChI Key: XAGTZUQUSSNQAI-JANCOXCTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound you mentioned, (R)-4-((3R,5R,8S,10S,12S,13R,14S,17R)-3,12-Dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,10,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid, is a complex organic molecule. It is a derivative of a cyclopenta[a]phenanthrene structure, which is a polycyclic aromatic hydrocarbon with three fused rings .

Physical and Chemical Properties The molecular weight of this compound is 416.6 . It’s recommended to store it at 0-8°C .

Scientific Research Applications

Scientific Research Applications of Structurally Similar Compounds

Although the direct applications of the specified compound in scientific research were not found, structurally similar compounds, particularly those with cyclopentanone rings, hydroxy groups, and complex hydrocarbon chains, have been explored in various scientific fields. These compounds often exhibit biological activities that can lead to potential therapeutic or industrial applications.

Biological Activity and Environmental Presence

  • Polyhydroxyalkanoates (PHAs)

    These are intracellular biodegradable microbial polymers formed from hydroxyalkanoic acids, which can be structurally related to the compound due to their hydroxy acid components. PHAs are biosynthesized through regulated pathways and have applications ranging from biodegradable plastics to biomedical uses due to their biocompatibility and renewable nature (Amara, 2010).

  • Environmental Persistence of Cyclopentanone Compounds

    Compounds with cyclopentanone structures, similar to the core of the query compound, have been detected in environmental samples. Their formation and persistence in the environment, as well as their potential biological activity, are of interest in the process of risk assessment and environmental monitoring (Brzuzan et al., 2013).

Therapeutic Potential and Pharmacology

  • Antitumor Properties of Ruthenium(III)-Dimethyl Sulfoxide Complexes

    Complexes containing sulfoxide ligands, though structurally distinct, share some chemical behavior characteristics with the complex molecule , particularly in their potential biological activity. Such complexes have been studied for their antitumor properties, demonstrating the therapeutic potential of complex molecules with specific functional groups (Mestroni et al., 1994).

  • Biological and Pharmacological Effects of Caffeic Acid and Its Derivatives

    Caffeic acid, another compound with a hydroxy function and a complex structure, exhibits various biological and pharmacological effects, including antioxidant, anti-inflammatory, and neuroprotective activities. Research into caffeic acid and its derivatives illustrates the broad potential applications of structurally complex and functionally diverse organic compounds (Naveed et al., 2018).

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, allergic skin reactions, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and if in eyes: rinse cautiously with water for several minutes .

properties

IUPAC Name

4-[(10S,13R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H38O4/c1-14(4-9-22(27)28)18-7-8-19-17-6-5-15-12-16(25)10-11-23(15,2)20(17)13-21(26)24(18,19)3/h13-19,21,25-26H,4-12H2,1-3H3,(H,27,28)/t14?,15?,16?,17?,18?,19?,21?,23-,24+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAGTZUQUSSNQAI-JANCOXCTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(C(C=C3C2CCC4C3(CCC(C4)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CCC(=O)O)C1CCC2[C@@]1(C(C=C3C2CCC4[C@@]3(CCC(C4)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H38O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-4-((3R,5R,8S,10S,12S,13R,14S,17R)-3,12-Dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,10,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-4-((3R,5R,8S,10S,12S,13R,14S,17R)-3,12-Dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,10,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid
Reactant of Route 2
Reactant of Route 2
(R)-4-((3R,5R,8S,10S,12S,13R,14S,17R)-3,12-Dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,10,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid
Reactant of Route 3
(R)-4-((3R,5R,8S,10S,12S,13R,14S,17R)-3,12-Dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,10,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid
Reactant of Route 4
(R)-4-((3R,5R,8S,10S,12S,13R,14S,17R)-3,12-Dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,10,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid
Reactant of Route 5
(R)-4-((3R,5R,8S,10S,12S,13R,14S,17R)-3,12-Dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,10,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid
Reactant of Route 6
(R)-4-((3R,5R,8S,10S,12S,13R,14S,17R)-3,12-Dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,10,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid

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